Cyclohexane-1,3-dione, 2-allylaminomethylene-5,5-dimethyl-
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Overview
Description
5,5-DIMETHYL-2-{[(PROP-2-EN-1-YL)AMINO]METHYLIDENE}CYCLOHEXANE-1,3-DIONE is a complex organic compound with a unique structure that includes a cyclohexane ring substituted with dimethyl groups and an amino-methylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-DIMETHYL-2-{[(PROP-2-EN-1-YL)AMINO]METHYLIDENE}CYCLOHEXANE-1,3-DIONE typically involves the reaction of cyclohexane-1,3-dione with prop-2-en-1-amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5,5-DIMETHYL-2-{[(PROP-2-EN-1-YL)AMINO]METHYLIDENE}CYCLOHEXANE-1,3-DIONE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5,5-DIMETHYL-2-{[(PROP-2-EN-1-YL)AMINO]METHYLIDENE}CYCLOHEXANE-1,3-DIONE exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, leading to modulation of biochemical pathways and cellular processes. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4a,8-Dimethyl-2-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalene
- Dimethyl (prop-2-en-1-yl)silane
- Isopropenylboronic acid pinacol ester
Uniqueness
5,5-DIMETHYL-2-{[(PROP-2-EN-1-YL)AMINO]METHYLIDENE}CYCLOHEXANE-1,3-DIONE is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
3-hydroxy-5,5-dimethyl-2-(prop-2-enyliminomethyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C12H17NO2/c1-4-5-13-8-9-10(14)6-12(2,3)7-11(9)15/h4,8,14H,1,5-7H2,2-3H3 |
InChI Key |
LCEGCCDAZKUHEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NCC=C)O)C |
Origin of Product |
United States |
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